3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 3-bromo-triazolo[4,3-a]pyrazine follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is officially designated as 3-bromo-triazolo[4,3-a]pyrazine according to chemical databases and commercial suppliers. This nomenclature reflects the specific fusion pattern where the triazole ring is fused to the pyrazine core at positions 4 and 3, with the numbering system indicating the precise connectivity between the two heterocyclic units.
The International Union of Pure and Applied Chemistry name systematically describes the structural framework through the bracketed numbering system triazolo[4,3-a]pyrazine, which indicates that the triazole ring contains nitrogen atoms at positions 1, 2, and 4, while the fusion occurs between position 4 of the triazole and position 3 of the pyrazine ring, with the 'a' designation specifying the particular fusion mode. The bromine substituent is located at position 3 of the triazole ring, as indicated by the prefix "3-bromo-" in the systematic name. This precise nomenclature system ensures unambiguous identification of the compound and facilitates clear communication within the scientific community regarding its structural characteristics and chemical properties.
The compound is also catalogued under the Chemical Abstracts Service registry number 1159554-51-4, providing a unique identifier that is universally recognized across chemical databases and literature. Alternative representations include the simplified molecular formula notation and various database-specific identifiers such as the Molecular Design Limited number MFCD11856748, which further confirms the standardized identification of this specific chemical entity.
Molecular Formula and Weight Analysis
The molecular composition of 3-bromo-triazolo[4,3-a]pyrazine is precisely defined by the molecular formula C₅H₃BrN₄, indicating a compact heterocyclic structure containing five carbon atoms, three hydrogen atoms, one bromine atom, and four nitrogen atoms. This molecular formula reflects the high nitrogen content characteristic of triazolopyrazine systems, with nitrogen atoms comprising approximately 28% of the total atomic composition, contributing significantly to the compound's electronic properties and potential biological activity.
The molecular weight of 3-bromo-triazolo[4,3-a]pyrazine is calculated as 199.01 grams per mole, with the bromine atom contributing substantially to the overall molecular mass. The presence of the bromine substituent accounts for approximately 40% of the total molecular weight, which influences both the physical properties and potential reactivity of the compound. This relatively low molecular weight places the compound within an optimal range for pharmaceutical applications, as it falls well within the parameters typically associated with drug-like molecules.
| Molecular Parameter | Value | Percentage Contribution |
|---|---|---|
| Carbon atoms | 5 | 30.1% (by mass) |
| Hydrogen atoms | 3 | 1.5% (by mass) |
| Nitrogen atoms | 4 | 28.1% (by mass) |
| Bromine atom | 1 | 40.1% (by mass) |
| Total molecular weight | 199.01 g/mol | 100% |
The International Chemical Identifier representation provides additional structural detail through the code 1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H, which encodes the complete connectivity information of the molecule. This systematic representation allows for precise structural reconstruction and facilitates computational analysis of the compound's properties. The corresponding International Chemical Identifier Key QIUBYSDTNUNOLW-UHFFFAOYSA-N serves as a condensed hash of the structural information, enabling rapid database searches and structural comparisons.
Crystal Structure and Tautomeric Forms
The crystallographic analysis of 3-bromo-triazolo[4,3-a]pyrazine reveals important structural features that contribute to its stability and reactivity patterns. While specific crystal structure data for this exact compound was not directly available in the search results, related triazolopyrazine derivatives provide valuable insights into the general structural behavior of this class of compounds. Research on similar fused heterocyclic systems demonstrates that triazolopyrazine scaffolds typically adopt planar or near-planar conformations due to the extended conjugation throughout the fused ring system.
The tautomeric behavior of triazolopyrazine compounds represents a significant aspect of their structural chemistry, although the specific tautomeric forms of 3-bromo-triazolo[4,3-a]pyrazine require careful consideration. Studies on related pyrazole-containing systems indicate that tautomerism can occur through proton migration between nitrogen atoms, particularly in unsubstituted positions. However, the presence of the bromine substituent at position 3 of the triazole ring in this compound likely restricts certain tautomeric equilibria that might otherwise be observed in unsubstituted analogs.
The solid-state structure of triazolopyrazine derivatives generally exhibits intermolecular interactions that influence crystal packing arrangements. Research on structurally related compounds suggests that hydrogen bonding, halogen bonding involving the bromine substituent, and aromatic stacking interactions contribute to the overall crystal stability. The planar nature of the fused ring system facilitates effective overlap between adjacent molecules, promoting ordered crystalline arrangements that can influence both physical properties and chemical reactivity.
Computational studies on similar triazolopyrazine systems indicate that the fused ring structure maintains significant aromatic character throughout both the triazole and pyrazine components. The electronic delocalization across the entire molecular framework contributes to structural rigidity and influences the compound's chemical behavior. The bromine substituent introduces additional electronic effects through both inductive and resonance mechanisms, potentially affecting the overall electron density distribution within the heterocyclic system.
Electronic Configuration and Aromaticity Considerations
The electronic configuration of 3-bromo-triazolo[4,3-a]pyrazine reflects the complex interplay between the constituent heterocyclic rings and the bromine substituent. The fused triazolopyrazine system contains a total of ten π electrons distributed across the aromatic framework, contributing to the overall stability and chemical behavior of the compound. The nitrogen atoms within both rings participate in the aromatic system through their lone pairs and π bonding interactions, creating a delocalized electronic structure that extends throughout the entire molecular framework.
The aromaticity of the triazolopyrazine core system has been demonstrated through various theoretical and experimental approaches applied to related compounds. Research on fused heterocyclic systems indicates that both the triazole and pyrazine rings maintain their aromatic character when fused together, with the overall system exhibiting enhanced stability due to extended conjugation. The multicyclic conjugated system results in a more extensive delocalization of π electrons compared to the individual component rings, contributing to increased thermodynamic stability and modified electronic properties.
The bromine substituent significantly influences the electronic configuration through both inductive and resonance effects. As an electronegative halogen, bromine withdraws electron density from the aromatic system through inductive effects, while also participating in resonance interactions that can donate electron density back to the ring system. This dual electronic influence affects the overall charge distribution within the molecule and influences both the chemical reactivity and physical properties of the compound.
Computational analysis of related triazolopyrazine derivatives suggests that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the nature and position of substituents. The presence of the bromine atom at position 3 likely affects the frontier molecular orbital energies, potentially influencing the compound's electrochemical properties and reactivity toward electrophilic and nucleophilic reagents.
The electronic configuration also influences the compound's potential for intermolecular interactions, including hydrogen bonding capabilities of the nitrogen atoms and halogen bonding potential of the bromine substituent. These electronic factors contribute to the compound's behavior in solution, its crystallization properties, and its potential biological activity through interactions with target molecules. The combination of aromatic stability and electronic modification by the bromine substituent creates a unique electronic environment that distinguishes this compound from both simple triazoles and pyrazines, contributing to its specific chemical and physical properties.
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBYSDTNUNOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743973 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159554-51-4 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been found to interact with several targets. It has shown inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment. Additionally, it has been suggested that the compound may target DprE1 , an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of c-Met/VEGFR-2 kinases. This inhibition disrupts the signaling pathways regulated by these kinases, affecting cell growth and survival.
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by this compound affects several biochemical pathways. It disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival. In the context of antibacterial activity, the compound may interfere with the cell wall biosynthesis pathway by targeting DprE1, although this needs further validation.
Result of Action
The inhibition of c-Met/VEGFR-2 kinases by this compound can lead to the death of cancer cells. It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. In terms of antibacterial activity, the compound has shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Biochemical Analysis
Biochemical Properties
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolo[4,3-a]pyrazine have been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation. This interaction is crucial as c-Met kinase is a target for cancer therapy. Additionally, this compound derivatives have demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown potent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. These effects are mediated through the inhibition of c-Met kinase, leading to the disruption of cell signaling pathways that promote cell proliferation and survival. Furthermore, the compound has been found to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound has been shown to interact with bacterial enzymes, leading to the inhibition of their activity and subsequent bacterial cell death. These interactions highlight the potential of this compound as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and bacterial enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor and antibacterial activity without causing adverse effects. At higher doses, the compound may induce toxicity, leading to adverse effects such as weight loss and organ damage. These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in the nucleus allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function.
Biological Activity
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a unique triazolo-pyrazine core structure, which is instrumental in its reactivity and potential therapeutic applications. The presence of bromine enhances its biological profile, making it an interesting candidate for drug development.
Chemical Structure and Properties
The structural formula of this compound is characterized by:
- Core Structure : A fused triazole and pyrazine ring.
- Substituents : A bromine atom at the 3-position of the triazole ring.
This configuration contributes to its electron-deficient nature, enhancing its reactivity towards various biological targets.
Antimicrobial Properties
Research has shown that derivatives of this compound possess significant antimicrobial activities. For instance:
- Antibacterial Activity : Compounds have demonstrated efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One derivative exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : Various derivatives have shown potent antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one promising derivative exhibited IC50 values of 0.83 ± 0.07 µM against A549 cells and 0.15 ± 0.08 µM against MCF-7 cells .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the inhibition of c-Met kinase signaling .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating groups at specific positions enhances antibacterial activity. Long alkyl chains improve lipophilicity and cellular permeability, while aromatic groups can engage in π-π stacking interactions with target receptors .
- Indole Moiety : Incorporating an indole moiety has been linked to increased antibacterial effects due to favorable interactions with target proteins .
Case Studies
- Anticancer Activity Assessment :
- Antibacterial Evaluation :
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition:
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been identified as a potent inhibitor of several kinases, notably c-Met and VEGFR-2. These kinases are crucial in cancer biology due to their roles in cell proliferation and survival. For instance, a study demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against c-Met and VEGFR-2, indicating strong inhibitory potential .
2. Antitumor Activity:
Research has shown that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells, highlighting its effectiveness as a therapeutic agent .
3. Antimicrobial Properties:
Recent studies revealed that this compound derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Biological Research Contributions
1. Mechanistic Studies:
The compound has been utilized in mechanistic studies to understand its effects on cellular pathways. It was found to disrupt signaling pathways associated with cancer cell survival by inhibiting specific kinases involved in these processes .
2. Fluorescent Probes:
The unique structure of this compound allows it to serve as a fluorescent probe in biological studies. Its derivatives have been employed to visualize cellular processes due to their fluorescent properties when conjugated with other molecules .
Industrial Applications
1. Synthesis of Other Compounds:
The compound's reactivity makes it a valuable intermediate in the synthesis of other heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique substitution pattern can lead to the development of novel compounds with enhanced biological activities .
2. Potential Agrochemical Uses:
Given its biological activity profile, derivatives of this compound are being explored for potential applications in agrochemicals. Their ability to inhibit specific biological pathways could be harnessed to develop new pesticides or herbicides .
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antiproliferative effects of various triazolo[4,3-a]pyrazine derivatives against cancer cell lines, one compound demonstrated remarkable potency with an IC50 value of 0.98 µM against A549 cells. This study highlighted the compound's potential as a lead candidate for further development into an anticancer drug .
Case Study 2: Antibacterial Activity Assessment
A series of synthesized derivatives were tested for their antibacterial properties using the microbroth dilution method. The results indicated that certain compounds exhibited MICs comparable to traditional antibiotics against both Staphylococcus aureus and Escherichia coli strains .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Halogen Position : 3-Bromo derivatives are more reactive in cross-coupling than 5-bromo isomers .
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro) enhance stability but reduce solubility; electron-donating groups (e.g., methoxy) improve bioavailability .
- Ring Saturation : Tetrahydro derivatives (e.g., hydrobromide salt) show improved solubility and target engagement .
Preparation Methods
Halogenation and Nucleophilic Substitution Strategies
Halogenation of Triazolopyrazine Cores:
Starting from dihalopyrazines, selective halogenation at the 3-position can be achieved following literature protocols. The choice of halogen (Cl, Br, I) influences subsequent substitution reactions, with bromine being intermediate in reactivity and steric effects.Nucleophilic Aromatic Substitution (SNAr):
The common method for functionalizing the triazolopyrazine involves nucleophilic displacement of a halogen substituent. For 3-bromo derivatives, reactions often involve displacement of chlorine or bromine atoms at other positions to install desired substituents while retaining the bromine at the 3-position.
Regioselectivity: Ipso- vs Tele-Substitution
A critical aspect in the preparation is controlling whether substitution occurs at the position bearing the halogen (ipso-substitution) or at a different position on the ring (tele-substitution).
Ipso-Substitution:
The nucleophile attacks the carbon atom directly bonded to the halogen, displacing it in a classical SNAr mechanism.Tele-Substitution:
The nucleophile attacks a different carbon on the aromatic ring, often adjacent or further away from the halogen, followed by elimination of the halogen. This pathway is less common and substrate-dependent but observed in triazolopyrazine systems.
Factors Influencing Substitution Pathways
| Factor | Effect on Substitution Pathway |
|---|---|
| Nature of Nucleophile | Softer nucleophiles (amines, thiols) favor tele-substitution; alcohols favor ipso-substitution. |
| Halogen Type on Electrophile | Larger halogens favor tele-substitution in the order I > Br > Cl. |
| Substituent at 3-Position | Electron-donating groups promote tele-substitution; electron-withdrawing groups favor ipso-substitution. Bulkiness has minimal effect. |
| Solvent Polarity | Less polar solvents favor tele-substitution. |
| Base Equivalents | Lower base equivalents favor tele-substitution. |
These factors were elucidated through systematic studies involving various nucleophiles and halogenated triazolopyrazine cores, with detailed yields and product distributions reported.
Representative Experimental Procedures
Pd-Catalyzed Coupling for Functionalization:
In one method, 3-bromo-5-butylpyrido[3,2-e]triazolo[4,3-a]pyrazin-6(5H)-one was reacted with organozinc reagents in the presence of Pd-PEPPSI-IHeptCl catalyst under nitrogen atmosphere in toluene at 0°C to room temperature. This method allows for selective functionalization while preserving the bromine substituent.Nucleophilic Displacement with Thiols and Amines:
Reactions of 5-chloro-3-bromo-triazolopyrazines with thiols or amines under controlled conditions yielded both ipso- and tele-substituted products. The tele-substituted isomer was often the major product under conditions of increased nucleophile equivalents and decreased base.
Data Summary: Influence of Nucleophile and Halogen on Substitution Outcome
| Entry | Halogen on Core | Nucleophile Type | Product Ratio (Ipso:Tele) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cl | Alcohol | Mostly Ipso | High | Tele-substitution minimal |
| 4 | Br | Alcohol | Increased Tele | Moderate | Tele-substitution more prominent |
| 15 | Br | Amine | Tele favored | High | Tele-substitution dominant |
| 24 | I | Amine | Strong Tele | Moderate | Highest tele-substitution observed |
| 25 | I | Thiol | Tele + Dehalogenation | Moderate | Unique dehalogenation side reaction |
This table illustrates that bromine substitution at the 3-position allows for tele-substitution under suitable conditions, especially with amine or thiol nucleophiles. Iodine substitution further enhances this effect but may lead to side reactions such as dehalogenation.
Mechanistic Insights
- The tele-substitution mechanism likely involves nucleophilic attack at a ring position distant from the halogen, followed by proton loss and halide elimination.
- X-ray crystallography and isotope labeling experiments confirmed the structures of tele-substituted isomers, distinguishing them from ipso-substituted products.
- The electronic nature of substituents and the nucleophile’s softness influence the reaction pathway, with electron-donating groups and softer nucleophiles favoring tele-substitution.
Practical Considerations and Challenges
- Product Identification:
Ipso- and tele-substituted isomers have similar NMR spectra, necessitating careful characterization (e.g., X-ray crystallography) to avoid misassignment. - Yield Optimization:
Adjusting nucleophile equivalents, base concentration, solvent polarity, and temperature can shift the product distribution toward the desired isomer. - Side Reactions:
Dehalogenation and degradation can occur, especially with iodine-substituted cores and thiol nucleophiles, requiring reaction condition optimization.
Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Pd-Catalyzed Coupling | Pd-PEPPSI-IHeptCl, organozinc reagent, toluene, N2, 0°C-RT | Selective functionalization retaining 3-bromo group |
| SNAr with Alcohols | Alcohol nucleophile, base, polar solvent | Predominantly ipso-substitution |
| SNAr with Amines/Thiols | Amine or thiol nucleophile, reduced base, less polar solvent | Increased tele-substitution, potential side products |
| Halogenation of Precursors | Halogenating agents on dihalopyrazines | Formation of 3-bromo intermediates |
Q & A
Q. How do traditional synthetic routes compare to electrochemical-photochemical methods in scalability and yield?
- Comparative Analysis : Traditional cyclization methods (yield 60–70%) are scalable but require harsh conditions. Electrochemical-photochemical routes achieve higher yields (85–90%) via nitrilimine intermediates but demand specialized equipment for UV irradiation and controlled potential .
Tables
Table 1: Analytical Validation Parameters for Potentiometric Titration
| Parameter | Value | Reference |
|---|---|---|
| Uncertainty | ≤0.22% | |
| Titrant | 0.1 M HClO₄ | |
| Sample Weight | 0.250 g | |
| Solvent System | Acetic acid/anhydride (1:1) |
Table 2: Biological Activity of Selected Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
